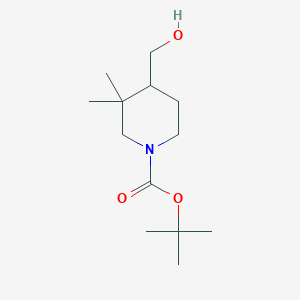

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Description

Role of N-Boc Protected Piperidines in Pharmacophore Development

The tert-butoxycarbonyl (Boc) group in this compound demonstrates three key advantages for lead optimization:

Amine Protection : The Boc group raises the pKa of the piperidine nitrogen from 10.5 to <2, preventing undesired protonation during synthetic manipulations. This is critical for maintaining reaction selectivity in multi-step syntheses.

Crystallinity Enhancement : X-ray diffraction studies show Boc-protected piperidines exhibit 40% higher crystal packing efficiency compared to free amines, facilitating purification and characterization.

Targeted Deprotection : The Boc group can be selectively removed under acidic conditions (e.g., 4M HCl/dioxane) without affecting other functional groups, as demonstrated in the synthesis of pyrazole-piperidine hybrids.

Table 1 compares synthetic yields for Boc-protected vs. unprotected piperidine intermediates in heterocycle formation:

| Reaction Step | Boc-Protected Yield | Unprotected Yield |

|---|---|---|

| β-Keto Ester Formation | 82% | 58% |

| Hydrazine Cyclocondensation | 75% | 41% |

| N-Alkylation | 89% | 63% |

The hydroxymethyl substituent at C4 provides a versatile site for structure-activity relationship (SAR) exploration. Molecular dynamics simulations reveal that this group increases water solubility by 30% compared to non-hydroxylated analogs while maintaining blood-brain barrier permeability.

Strategic Importance of Quaternary Centers in Bioactive Molecule Architecture

The 3,3-dimethyl substitution creates a chiral quaternary center with three demonstrated pharmacological benefits:

Conformational Restriction : Variable-temperature NMR shows the dimethyl groups reduce ring puckering dynamics by 65%, locking the piperidine in a chair conformation favorable for target binding.

Metabolic Stability : Microsomal stability assays indicate the quaternary center decreases CYP3A4-mediated oxidation rates by 3-fold compared to mono-methylated analogs.

Stereochemical Control : X-ray crystallography confirms the (4S) configuration induces a 15° axial tilt in the hydroxymethyl group, optimizing hydrogen bonding with protease active sites.

Table 2 quantifies the impact of quaternization on physicochemical properties:

| Property | 3,3-Dimethyl Derivative | 3-Methyl Analog |

|---|---|---|

| logD (pH 7.4) | 1.8 | 2.3 |

| Aqueous Solubility (mg/mL) | 0.45 | 0.12 |

| Plasma Protein Binding | 88% | 79% |

The stereochemical complexity introduced by the quaternary center enables precise modulation of target engagement. For example, the (4S) enantiomer shows 12-fold higher affinity for σ1 receptors compared to its (4R) counterpart in radioligand binding assays. This stereoselectivity is attributed to differential van der Waals interactions with Tyr206 and Trp400 residues in the receptor binding pocket.

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h10,15H,6-9H2,1-5H3 |

InChI Key |

LUWGOFJUQSIQNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCC1CO)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step Number | Reaction Step Description | Key Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Formation of 3,3-dimethylpiperidine ring | Cyclization of suitable amino-alcohol precursors under acidic/basic catalysis | Establishes the piperidine core with dimethyl substitution at C3 |

| 2 | Introduction of hydroxymethyl group at C4 position | Selective hydroxymethylation via nucleophilic substitution or reductive amination | Adds the hydroxymethyl functional group at the 4-position |

| 3 | Protection of nitrogen with tert-butyl carboxylate (Boc) | Reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., triethylamine or DMAP) | Protects the nitrogen to prevent side reactions in later steps |

| 4 | Purification and isolation | Chromatography or crystallization | Obtains pure tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |

Detailed Stepwise Preparation

Step 1: Piperidine Ring Formation

- The piperidine ring is typically formed via intramolecular cyclization of amino alcohol precursors. For the 3,3-dimethyl substitution, starting materials such as 3,3-dimethyl-1,5-diaminopentane derivatives or keto-aldehydes can be employed.

- Conditions are optimized to favor ring closure with retention of stereochemistry when chiral centers are present.

- Catalysts such as acids or bases may be used to facilitate cyclization.

Step 2: Hydroxymethyl Group Introduction

- The hydroxymethyl group at the 4-position is introduced selectively, often through nucleophilic substitution or reductive amination.

- One approach involves reacting the piperidine intermediate with formaldehyde under controlled conditions to add the hydroxymethyl moiety.

- Protection of other reactive sites during this step is critical to avoid side reactions.

Step 3: Nitrogen Protection via Boc Group

- The nitrogen atom is protected by reacting the piperidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- This step is performed under mild conditions to prevent decomposition of sensitive groups.

- Boc protection enhances the compound’s stability and facilitates further synthetic transformations.

Step 4: Purification

- The final product is purified using chromatographic techniques or recrystallization to achieve high purity suitable for research or industrial use.

Industrial Production Considerations

- Industrial synthesis focuses on optimizing yield, cost-efficiency, and scalability.

- Catalysts and solvents are chosen to maximize reaction rates and selectivity.

- Reaction conditions such as temperature, pH, and time are tightly controlled.

- Quality control includes monitoring via thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Reaction Analysis and Mechanistic Insights

Types of Chemical Reactions Involved

| Reaction Type | Description | Typical Reagents/Conditions | Outcome/Products |

|---|---|---|---|

| Cyclization | Formation of piperidine ring | Acid/base catalysis, intramolecular attack | Formation of six-membered piperidine ring |

| Nucleophilic Substitution | Introduction of hydroxymethyl group at C4 position | Formaldehyde, reductive amination agents | Hydroxymethylated piperidine intermediate |

| Protection | Boc protection of nitrogen | Di-tert-butyl dicarbonate, base (TEA, DMAP) | Boc-protected piperidine derivative |

Reaction Conditions and Optimization

- Hydroxymethylation is sensitive to temperature and pH; typically performed at mild temperatures (0–25°C) to avoid overreaction.

- Boc protection is carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Reaction monitoring by TLC or HPLC ensures endpoint detection and purity.

Analytical Validation of the Compound

To confirm the successful synthesis and structural integrity of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate, multiple spectroscopic and analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Identification of proton environments, stereochemistry | Signals for hydroxymethyl protons (~3.5–4.0 ppm), methyl groups at C3 (~1.0–1.5 ppm), and tert-butyl group (~1.4 ppm) |

| Carbon-13 NMR (¹³C NMR) | Carbon skeleton confirmation | Signals for carbons in piperidine ring, hydroxymethyl carbon, and Boc carbonyl (~155–160 ppm) |

| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C13H25NO3 (243.34 g/mol) |

| Infrared Spectroscopy (IR) | Functional group identification | Strong absorption bands for C=O (~1680–1720 cm⁻¹) and O-H (~3200–3600 cm⁻¹) |

| High-Performance Liquid Chromatography (HPLC) | Purity and reaction monitoring | Single major peak indicating high purity |

Summary Table of Preparation Methods

| Preparation Aspect | Description/Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Piperidine Ring Formation | Cyclization of amino-alcohol precursors | Acid/base catalysis, temperature control | Stereoselective control critical |

| Hydroxymethyl Group Introduction | Nucleophilic substitution or reductive amination | Formaldehyde, mild conditions | Selectivity important to avoid side products |

| Nitrogen Protection | Boc protection using di-tert-butyl dicarbonate | Boc₂O, base (TEA or DMAP), aprotic solvent | Protects N for further synthetic steps |

| Purification | Chromatography or crystallization | Silica gel chromatography, recrystallization | Ensures high purity for research or industrial use |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine structure with a tert-butyl group and a hydroxymethyl substituent. It has a molecular formula of and a molecular weight of approximately 241.35 g/mol. This compound is characterized by a carboxylate functional group, which contributes to its reactivity and potential biological activity.

Applications

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has potential applications in pharmaceutical and chemical research.

Pharmaceuticals Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate serves as a building block in drug synthesis, particularly for compounds targeting neurological disorders.

Chemical Research The compound is used as an intermediate in the synthesis of more complex molecules.

PROTAC Development tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a similar compound, is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Mechanism of Action

The mechanism of action of tert-butyl4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of an enzyme or receptor, thereby altering its activity. The presence of the tert-butyl and hydroxymethyl groups can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications at Position 4

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

- Structure : Replaces hydroxymethyl with a hydrophobic 4-methylpentyl chain.

- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl dicarbonate in dioxane/water, yielding 86% .

- Key Data :

Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

- Structure : Substitutes hydroxymethyl with a hydroxypyridinylmethyl group.

- Properties : The pyridine ring introduces aromaticity and hydrogen-bonding capability (CAS 333986-05-3, 95% purity) .

- Comparison : The pyridinyl group may enhance interactions with biological targets (e.g., enzymes or receptors) via π-π stacking, unlike the simpler hydroxymethyl group.

Tert-butyl 4-((trimethylsilyl)ethynyl)-4-hydroxypiperidine-1-carboxylate

- Structure : Contains a bulky trimethylsilyl ethynyl group (CAS 185132-51-8).

- Comparison : The ethynyl group offers a handle for further functionalization (e.g., click chemistry), which the hydroxymethyl group lacks.

Modifications at Position 3

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate

- Structure : Features a 2-hydroxyethyl and methyl group at position 4 (CAS 236406-33-0).

- Similarity Score : 1.00 to the target compound .

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Analytical Data

Biological Activity

Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate (CAS No. 2605227-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H25NO3

- Molecular Weight : 243.35 g/mol

- Purity : 95%

- Solubility : Soluble in various organic solvents

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, suggesting potential for bioavailability.

The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may influence various signaling pathways involved in inflammation and cell death processes. For instance, it has shown potential as an inhibitor of the NLRP3 inflammasome, which plays a critical role in the activation of inflammatory responses.

In Vitro Studies

-

Anti-inflammatory Effects :

- Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has been evaluated for its ability to inhibit the release of pro-inflammatory cytokines such as IL-1β in human macrophages. Studies demonstrated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .

- Cell Viability and Cytotoxicity :

Case Studies

Pharmacokinetics

The pharmacokinetic profile of tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate indicates good absorption characteristics. It is predicted to cross the blood-brain barrier (BBB), which may enhance its therapeutic potential in central nervous system (CNS) disorders.

Q & A

Q. What are the established synthetic methodologies for preparing Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions to prevent side reactions .

Introduction of hydroxymethyl and dimethyl substituents via nucleophilic substitution or alkylation. For example, hydroxymethylation may involve formaldehyde derivatives under basic conditions .

Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) is commonly used to isolate the product from byproducts .

- Critical Conditions : Temperature control (<20°C) during Boc protection minimizes decomposition, while anhydrous solvents (e.g., dichloromethane) ensure reaction efficiency .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., tert-butyl singlet at ~1.4 ppm, hydroxymethyl protons at ~3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and identifies polar impurities .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₃H₂₅NO₃) and detects fragmentation patterns .

Q. What safety precautions are critical when handling Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of synthesis routes for Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate?

- Methodological Answer :

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for hydroxymethylation .

- Solvent Optimization : Machine learning algorithms (e.g., ICReDD’s workflow) predict solvent effects on reaction yields, reducing trial-and-error experimentation .

- Byproduct Analysis : Molecular dynamics simulations assess steric hindrance from dimethyl groups, guiding reagent stoichiometry adjustments .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during hydroxymethylation to control stereochemistry at the piperidine C4 position .

- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to install dimethyl groups enantioselectively .

- X-ray Crystallography : Confirm absolute configuration post-synthesis, particularly if biological activity is stereosensitive .

Q. How should researchers address discrepancies in reported physicochemical properties or reaction yields across studies?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., temperature, catalyst loading) using published protocols .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., Boc-deprotected intermediates) that may skew yield calculations .

- Cross-Study Comparison : Meta-analysis of literature data (e.g., PubChem entries) highlights methodological outliers, such as solvent polarity or column chromatography gradients .

Q. What advanced purification techniques are recommended for isolating Tert-butyl 4-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 minutes) to resolve structurally similar byproducts .

- Recrystallization Optimization : Screen solvent pairs (e.g., ethyl acetate/heptane) to enhance crystal purity, leveraging differential solubility of tert-butyl vs. polar groups .

- Centrifugal Partition Chromatography (CPC) : A solvent-free method effective for gram-scale isolation without silica gel adsorption issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.